Boc-Homocys(Trt)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

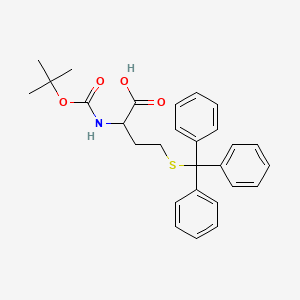

Boc-Homocys(Trt)-OH is a useful research compound. Its molecular formula is C28H31NO4S and its molecular weight is 477.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Homocys(Trt)-OH serves as a crucial building block in peptide synthesis, allowing for the formation of peptide bonds while maintaining stability against unwanted side reactions due to its protective groups. This property makes it particularly useful in constructing peptides with specific sequences and functionalities .

Bioconjugation

The compound is utilized in bioconjugation processes, where peptides are linked to other biomolecules for therapeutic or diagnostic purposes. This application is significant in developing targeted drug delivery systems and enhancing the stability of therapeutic peptides .

Protein Engineering

In protein engineering, this compound is employed to design modified proteins that exhibit desired biological functions. The ability to introduce homocysteine residues into protein structures can alter their reactivity and interaction profiles, making them suitable for various applications in biotechnology .

Enzyme Studies

The compound is used in enzyme kinetics studies, particularly in investigating enzyme-substrate interactions. By incorporating this compound into substrates, researchers can analyze how modifications affect enzymatic activity and specificity .

Drug Development

This compound has potential applications in drug development, particularly for peptide-based therapeutics targeting various diseases. Its unique properties allow for the design of drugs that can effectively interact with biological targets while minimizing side effects .

Diagnostics

In diagnostics, this compound can be used to develop assays that detect specific peptides or proteins associated with diseases. Its stability and reactivity make it suitable for creating reliable diagnostic tools .

Case Studies and Research Findings

Recent studies have highlighted the significance of homocysteine derivatives in biological systems:

- A study demonstrated that homocysteine modifications can alter protein structure and function, leading to cytotoxic effects under certain conditions .

- Another investigation focused on the role of cystathionine-β-synthase (CBS), which utilizes homocysteine derivatives like this compound to explore metabolic pathways linked to cardiovascular health .

Q & A

Q. What are the optimal activation reagents for Boc-Homocys(Trt)-OH in solid-phase peptide synthesis (SPPS) to minimize racemization?

Basic Research Focus

In SPPS, activation reagents significantly influence coupling efficiency and enantiomeric integrity. For this compound, symmetrical anhydrides or carbodiimide-based reagents (e.g., DIPCDI with HOBt) are preferred to minimize racemization . Collidine should replace stronger bases like DIEA when using uronium reagents (e.g., HBTU) to reduce side reactions.

Advanced Research Insight

Recent studies suggest that pre-activation time and temperature modulate racemization. A Design of Experiments (DOE) approach, as applied to Fmoc-His(Trt)-OH, can identify critical parameters (e.g., activation duration, solvent polarity) to optimize coupling yield while preserving stereochemistry .

Q. How does the Trityl (Trt) group in this compound influence thiol deprotection kinetics compared to alternative protecting groups?

Basic Research Focus

The Trt group is cleaved under mild acidic conditions (95% TFA with 1–5% triisopropylsilane (TIS) as a scavenger), making it suitable for acid-labile peptide sequences. Alternative groups like MBzl (methylbenzyl) require stronger acids (e.g., HF), which may degrade sensitive residues .

Advanced Research Insight

Kinetic studies comparing Trt with acetamidomethyl (Acm) or tert-butyl (tBu) groups reveal Trt’s faster deprotection rates but higher susceptibility to premature cleavage during prolonged synthesis. Computational modeling of TFA penetration into resin-bound peptides can predict deprotection efficiency .

Q. What analytical techniques are recommended for assessing the purity and enantiomeric integrity of this compound during synthesis?

Basic Research Focus

- HPLC : Use C18 columns with UV detection at 220 nm to monitor purity.

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 613.8 g/mol) and detect side products like β-elimination derivatives .

- Chiral Chromatography : Resolve enantiomers to verify stereochemical integrity .

Advanced Research Insight

High-resolution LC-MS/MS can quantify trace racemization (<0.1%) by analyzing diastereomeric byproducts. Circular dichroism (CD) spectroscopy provides additional confirmation of chiral stability under varying pH and temperature .

Q. How can researchers design experiments to troubleshoot aggregation during this compound incorporation into hydrophobic peptide sequences?

Basic Research Focus

Aggregation is mitigated by:

- Solvent Optimization : Use DCM:DMF (1:1) or add chaotropic agents (e.g., urea).

- Coupling Temperature : Perform reactions at 4°C to reduce hydrophobic interactions.

Advanced Research Insight

Microfluidics-based synthesis (e.g., continuous flow systems) reduces aggregation by enhancing mixing efficiency, as demonstrated for Boc-Cys(Trt)-OH in nanoparticle fabrication . Dynamic light scattering (DLS) monitors particle size changes during synthesis.

Q. What strategies mitigate β-elimination side reactions when using this compound in prolonged synthesis conditions?

Basic Research Focus

β-elimination is minimized by:

- Reduced Reaction Time : Limit coupling steps to ≤2 hours.

- Low-Temperature Activation : Perform reactions at 0–4°C.

Advanced Research Insight

Kinetic profiling reveals that β-elimination correlates with base strength and solvent polarity. DOE approaches optimize reagent stoichiometry (e.g., HOBt:DIPCDI ratios) to balance coupling efficiency and side reaction suppression .

Q. Methodological Recommendations

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAYCOKLWMVUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.